2-Ethyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-Ethyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as EFDP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Inhibitors of Glycolic Acid Oxidase
Compounds structurally related to "2-Ethyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" have been studied for their inhibitory effects on glycolic acid oxidase (GAO). For example, derivatives with large lipophilic substituents showed potent competitive inhibition of porcine liver GAO in vitro. This research suggests potential applications in managing conditions related to the overproduction of oxalate, such as certain types of kidney stones (Rooney et al., 1983).
Electron Transport Layers in Solar Cells
Novel alcohol-soluble n-type conjugated polyelectrolytes derived from diketopyrrolopyrrole (DPP) backbones have been synthesized for use as electron transport layers (ETLs) in polymer solar cells (PSCs). The introduction of DPP units contributes to high conductivity and electron mobility, enhancing the power conversion efficiency (PCE) of the devices. This application demonstrates the compound's role in improving renewable energy technologies (Hu et al., 2015).
Anti-HIV-1 Activity
Research into novel compounds containing the pyrrole-2,5-dione scaffold, similar to the query compound, has identified structures with promising anti-HIV-1 activities. These compounds, through structural modification, exhibited significant antiviral potencies against HIV-1 with low toxicity, highlighting their potential as leads for developing new antiviral agents (Liu et al., 2016).
Photophysical and Ultrafast Spectroscopy
Diketopyrrolopyrrole derivatives have been the subject of studies focusing on their photophysical properties and applications in ultrafast spectroscopy. Their unique optical characteristics, including stimulated emission and two-photon absorption, suggest applications in optical devices and materials science research (Zadeh et al., 2015).
Fluorescent pH Sensors
Heteroatom-containing organic fluorophores, which share structural similarities with the query compound, have been developed as fluorescent pH sensors. These sensors demonstrate reversible switching between fluorescent states in response to pH changes, indicating their utility in chemical sensing and biological research (Yang et al., 2013).
Mechanism of Action
Target of Action
It is known that many pyrrole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Biochemical Pathways
Many pyrrole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also affect a wide range of biochemical pathways.
properties
IUPAC Name |
2-ethyl-1-(4-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO3/c1-2-21-16(11-7-9-12(20)10-8-11)15-17(22)13-5-3-4-6-14(13)24-18(15)19(21)23/h3-10,16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXCXCFJWWOWKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
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